

GNE-207 and Its Role in Epigenetic Regulation: A Technical Guide

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Compound of Interest					
Compound Name:	GNE-207				
Cat. No.:	B10818736	Get Quote			

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Abstract

GNE-207 is a potent, selective, and orally bioavailable small molecule inhibitor of the bromodomain of the CREB-binding protein (CBP).[1][2][3][4][5] As a key epigenetic regulator, CBP plays a crucial role in controlling gene expression through its histone acetyltransferase (HAT) activity and its function as a scaffold for transcription factors. By targeting the CBP bromodomain, GNE-207 disrupts the interaction between CBP and acetylated histones, leading to the modulation of gene transcription. This technical guide provides an in-depth overview of GNE-207, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its characterization, and a visual representation of its role in signaling pathways.

Introduction to GNE-207 and Epigenetic Regulation

Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. These modifications, including histone acetylation, are critical for normal cellular function, and their dysregulation is implicated in various diseases, including cancer. The CREB-binding protein (CBP) and its close homolog p300 are key transcriptional co-activators that possess histone acetyltransferase (HAT) activity. The bromodomain of CBP recognizes and binds to acetylated lysine residues on histones, a crucial step for the recruitment of the transcriptional machinery and subsequent gene activation.



GNE-207 is a high-affinity ligand for the CBP bromodomain, demonstrating remarkable potency and selectivity.[1][2][3][4] Its ability to specifically inhibit the CBP bromodomain makes it a valuable tool for studying the biological functions of CBP and a potential therapeutic agent for diseases driven by epigenetic dysregulation.

Quantitative Data Presentation

The following tables summarize the key quantitative data for **GNE-207**, providing a clear comparison of its in vitro and cellular activity.

Parameter	Value	Target/System	Reference
IC50	1 nM	CBP Bromodomain	[1][2][3][4][5]
IC50	3.1 μΜ	BRD4(1) Bromodomain	[1][5]
Selectivity	>2500-fold	CBP over BRD4(1)	[1][5]

Table 1: In Vitro Inhibitory Activity of GNE-207

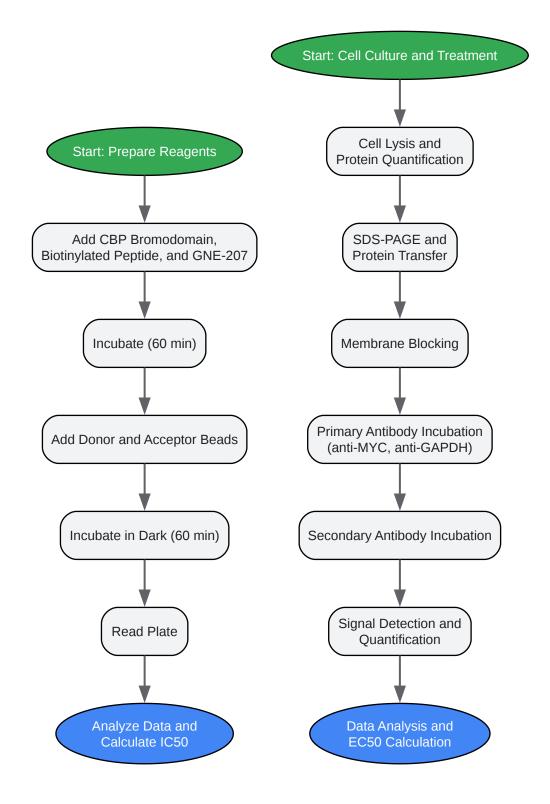
Parameter	Value	Cell Line	Assay	Reference
EC50	18 nM	MV-4-11	MYC Expression	[1][2][3][4][5]

Table 2: Cellular Activity of GNE-207

Mechanism of Action and Signaling Pathway

GNE-207 exerts its effect by competitively binding to the acetyl-lysine binding pocket of the CBP bromodomain. This prevents CBP from localizing to chromatin at specific gene loci, thereby inhibiting its co-activator function. One of the key downstream effects of CBP inhibition is the suppression of oncogenic transcription factors, such as MYC.





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